molecular formula C8H4ClF3N2 B1403878 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1289197-40-5

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1403878
M. Wt: 220.58 g/mol
InChI Key: ZNXMTHBNOLFHJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine involves intricate steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing precursor. For instance, chloro-bis(trifluoromethyl)pyridine can be synthesized with moderate yields. Researchers have explored various synthetic routes to access this compound efficiently .


Molecular Structure Analysis

The molecular formula of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine is C₆H₃ClF₃N , with a molecular weight of approximately 181.54 g/mol . Its structure comprises a pyridine ring fused with a pyrrole ring, along with the chlorine and trifluoromethyl substituents. The arrangement of atoms and functional groups significantly influences its properties and reactivity.


Chemical Reactions Analysis

3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have explored its reactivity to create novel derivatives with tailored properties. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as an intermediate for several crop-protection products .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, is significant in synthesizing pesticides. Various synthesis processes have been evaluated for their effectiveness (Lu Xin-xin, 2006).
  • Structural and Spectroscopic Properties : The structural parameters, vibrational frequencies, and spectroscopic properties of similar compounds like 2-chloro-6-(trifluoromethyl)pyridine have been extensively studied, providing insights into their molecular behavior and potential applications (M. Evecen et al., 2017).

Chemical Properties and Reactions

  • Antifungal Activity : Novel derivatives like substituted triazolo[4,3-a]pyridines, synthesized from related compounds, exhibit weak antifungal activity. This opens up avenues for potential applications in antifungal treatments (Ming-yan Yang et al., 2015).
  • Reactivity Studies : Research on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a structurally related molecule, provides insights into its reactivity, stability in water, and potential as a lead compound in developing anti-cancer drugs (P. Murthy et al., 2017).

Applications in Drug Development

  • Electrophilic Substitutions : The compound has been shown to undergo various electrophilic substitutions, indicating its potential in drug synthesis and modification processes (R. Herbert, D. Wibberley, 1969).
  • Building Blocks for New Molecules : It serves as a versatile building block in synthesizing new heterocyclic structures, offering opportunities for creating novel therapeutic agents (S. Figueroa‐Pérez et al., 2006).

Antimicrobial Activities

  • Antibacterial Agents : Some synthesized compounds containing similar structures have shown potential as antibacterial agents, highlighting their significance in developing new antimicrobial drugs (Shawkat A. Abdel-Mohsen, A. Geies, 2008).

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMTHBNOLFHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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